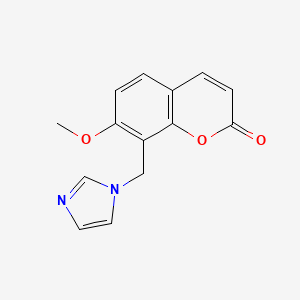
2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzopyran core.
Substitution: The imidazolylmethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives .
Scientific Research Applications
2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. The imidazolylmethyl group can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-(1H-imidazol-1-ylmethyl)-: Similar structure but with the imidazolylmethyl group at the 6th position.
2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-: Contains an ethoxy group instead of a methoxy group.
Uniqueness
The unique positioning of the imidazolylmethyl and methoxy groups in 2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
828265-63-0 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
8-(imidazol-1-ylmethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-18-12-4-2-10-3-5-13(17)19-14(10)11(12)8-16-7-6-15-9-16/h2-7,9H,8H2,1H3 |
InChI Key |
NNYYJNBQFWQBPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


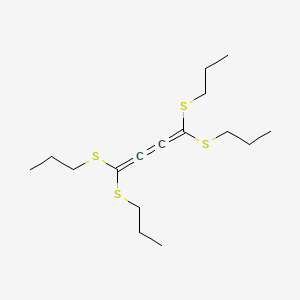
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
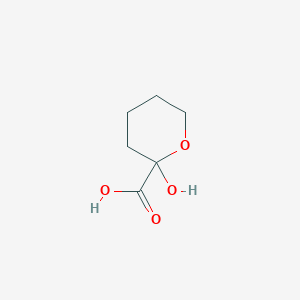

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
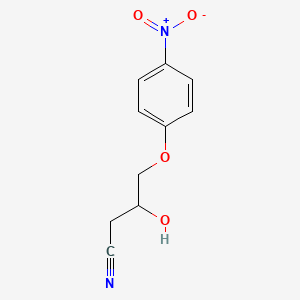
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
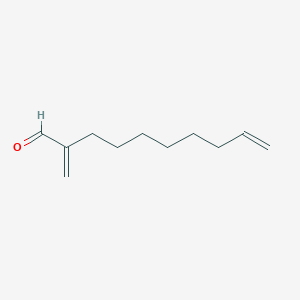
![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)

![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
